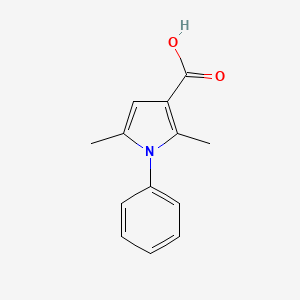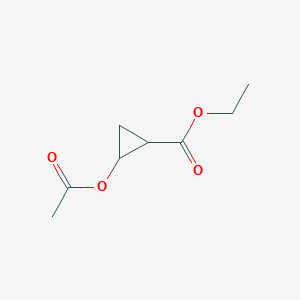
2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid
Overview
Description
“2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C13H13NO2 . It is also known by other names such as “2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid”, “OSM-S-12”, and "CHEMBL1329864" .
Synthesis Analysis
The synthesis of “2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid” has been studied in different solvents . The new framework opened the possibility of introducing the second hydrophobic site linked to the central core by a sulfonyl group at the N1 position of pyrrole .Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid” can be represented by the InChIKey: CIRVCSCFJALBOH-UHFFFAOYSA-N . The Canonical SMILES for this compound is: CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)O .Physical And Chemical Properties Analysis
The molecular weight of “2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid” is 215.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 42.2 Ų .Scientific Research Applications
Proteomics Research
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid hydrazide: is utilized in proteomics research. This compound serves as a reagent for protein characterization and identification, which is crucial in understanding the structure and function of proteins in biological systems .
Antimalarial Drug Discovery
This compound is a key reagent in the synthesis of pyrrolone antimalarials . These are a class of compounds being explored for their potential to treat malaria, a disease caused by parasites that is a major health problem in many parts of the world .
Cancer Research
Derivatives of this compound have shown promise in cancer research. Specifically, they exhibit cytotoxic activity against certain cancer cell lines, indicating potential use in developing anticancer therapies .
Chemical Synthesis
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid: is used in chemical synthesis as a building block for various organic compounds. Its unique structure allows for the creation of complex molecules with specific desired properties .
Experimental Research
In experimental research, this compound is used for various laboratory studies to understand chemical reactions and interactions. It provides a basis for developing new experimental methodologies .
Future Directions
The future directions for “2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid” could involve improving its antitumor properties and optimizing its pharmaceutical properties including solubility and protein binding . It’s also worth exploring the possibility of introducing the second hydrophobic site linked to the central core by a sulfonyl group at the N1 position of pyrrole .
properties
IUPAC Name |
2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-12(13(15)16)10(2)14(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRVCSCFJALBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303584 | |
| Record name | 2,5-dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid | |
CAS RN |
3807-56-5 | |
| Record name | 3807-56-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)


![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)
